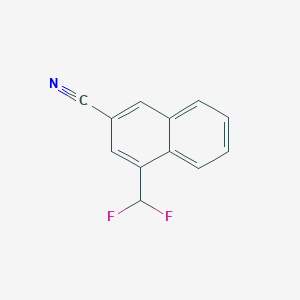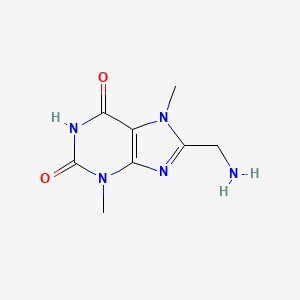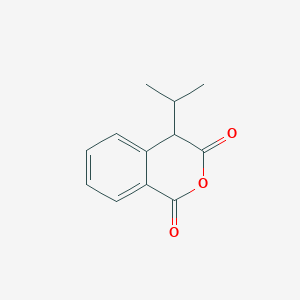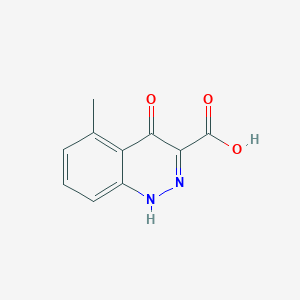
4-(Difluoromethyl)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-naphthonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
4-(Difluoromethyl)-2-naphthonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-naphthonitrile involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-2-naphthonitrile
- 2-(Difluoromethyl)-naphthalene
- 4-(Difluoromethyl)-1-naphthonitrile
Comparison: 4-(Difluoromethyl)-2-naphthonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the naphthalene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C12H7F2N |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |
InChI Key |
OCIICMFFSHKBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)








